Cas no 189132-01-2 (Tert-butyl N-[(4-iodophenyl)methyl]carbamate)
![Tert-butyl N-[(4-iodophenyl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/189132-01-2x500.png)
Tert-butyl N-[(4-iodophenyl)methyl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[(4-iodophenyl)methyl]carbamate
- AG-C-19039
- tert-butyl N-(4-iodo)benzylcarbamate
- tert-Butyl 4-iodobenzylcarbamate
- N-Boc-4-iodobenzylamine
- (4-iodobenzyl)carbamic acid tert-butyl ester
- 4-[(N-tert-butyloxycarbonylamino)methyl]iodobenzene
- tert-butyl (4-iodobenzyl)carbamate
- tert-butyl N-(4-iodobenzyl)carbamate
- Carbamic acid, [(4-iodophenyl)methyl]-, 1,1-dimethylethyl ester
- SureCN3017280
- CTK0E1836
- (4-IODO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
- tert-Butyl 4-Iodobenzylcarbamate, AldrichCPR
- AKOS015960281
- Carbamic acid, N-[(4-iodophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-Butyl4-iodobenzylcarbamate
- DB-257762
- 1,1-Dimethylethyl?N-[(4-iodophenyl)methyl]carbamate
- FS-6186
- (4-odo-enzyl)-arbamic acid tert-utyl ester
- MFCD09701232
- tert-Butyl [(4-iodophenyl)methyl]carbamate
- CS-0207566
- SB23020
- 189132-01-2
- XXLBBLSVNGDBGH-UHFFFAOYSA-N
- EN300-7392221
- F80184
- DTXSID20674166
- 1,1-Dimethylethyl N-[(4-iodophenyl)methyl]carbamate
- SCHEMBL3017280
- Tert-butyl N-[(4-iodophenyl)methyl]carbamate
-
- MDL: MFCD09701232
- インチ: InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
- InChIKey: XXLBBLSVNGDBGH-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NCC1=CC=C(I)C=C1)=O)C
計算された属性
- せいみつぶんしりょう: 333.02218
- どういたいしつりょう: 333.02258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33
Tert-butyl N-[(4-iodophenyl)methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D967498-250mg |
(4-Iodo-benzyl)-carbamic acid tert-butyl ester |
189132-01-2 | 95% | 250mg |
$185 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8228-5G |
tert-butyl N-[(4-iodophenyl)methyl]carbamate |
189132-01-2 | 95% | 5g |
¥ 5,293.00 | 2023-04-14 | |
Alichem | A019140571-5g |
tert-Butyl 4-iodobenzylcarbamate |
189132-01-2 | 95% | 5g |
$930.90 | 2023-09-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0418-1g |
(4-Iodo-benzyl)-carbamic acid tert-butyl ester |
189132-01-2 | 96% | 1g |
2459.32CNY | 2021-05-08 | |
eNovation Chemicals LLC | D967498-500mg |
(4-Iodo-benzyl)-carbamic acid tert-butyl ester |
189132-01-2 | 95% | 500mg |
$235 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0418-100mg |
(4-Iodo-benzyl)-carbamic acid tert-butyl ester |
189132-01-2 | 96% | 100mg |
1060.05CNY | 2021-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8228-1G |
tert-butyl N-[(4-iodophenyl)methyl]carbamate |
189132-01-2 | 95% | 1g |
¥ 1,762.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278236-250mg |
1,1-Dimethylethyl\xa0N-[(4-iodophenyl)methyl]carbamate |
189132-01-2 | 98% | 250mg |
¥1092 | 2023-04-15 | |
Enamine | EN300-7392221-0.1g |
tert-butyl N-[(4-iodophenyl)methyl]carbamate |
189132-01-2 | 95.0% | 0.1g |
$77.0 | 2025-03-11 | |
Enamine | EN300-7392221-0.5g |
tert-butyl N-[(4-iodophenyl)methyl]carbamate |
189132-01-2 | 95.0% | 0.5g |
$209.0 | 2025-03-11 |
Tert-butyl N-[(4-iodophenyl)methyl]carbamate 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Tert-butyl N-[(4-iodophenyl)methyl]carbamateに関する追加情報
Recent Advances in the Application of Tert-butyl N-[(4-iodophenyl)methyl]carbamate (CAS: 189132-01-2) in Chemical Biology and Pharmaceutical Research
The compound Tert-butyl N-[(4-iodophenyl)methyl]carbamate (CAS: 189132-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its tert-butyl protecting group and 4-iodobenzyl moiety, serves as a versatile intermediate in the synthesis of complex molecules, particularly in drug discovery and development. Recent studies have explored its utility in the construction of pharmacologically active compounds, highlighting its role in the modulation of biological targets and the development of novel therapeutic agents.
One of the key applications of Tert-butyl N-[(4-iodophenyl)methyl]carbamate lies in its use as a building block for the synthesis of small molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the preparation of kinase inhibitors, where the iodine atom facilitated palladium-catalyzed cross-coupling reactions to introduce diverse functional groups. This approach enabled the rapid generation of compound libraries for high-throughput screening, leading to the identification of potent inhibitors targeting oncogenic kinases.
In addition to its role in kinase inhibitor development, recent research has highlighted the compound's potential in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A study in ACS Chemical Biology (2024) reported the use of Tert-butyl N-[(4-iodophenyl)methyl]carbamate as a linker moiety in PROTAC design, leveraging its stability and compatibility with click chemistry. The resulting PROTACs exhibited enhanced cellular permeability and target degradation efficiency, underscoring the compound's value in targeted protein degradation strategies.
Further investigations have explored the pharmacokinetic properties of derivatives synthesized from Tert-butyl N-[(4-iodophenyl)methyl]carbamate. A 2024 publication in Bioorganic & Medicinal Chemistry Letters detailed the metabolic stability and plasma protein binding characteristics of these derivatives, revealing favorable drug-like properties. The tert-butyl group was found to confer improved metabolic stability, while the iodophenyl moiety allowed for straightforward radiolabeling, facilitating in vivo imaging studies.
Recent advancements in synthetic methodology have also expanded the utility of this compound. A 2023 report in Organic Letters described a novel photocatalytic decarboxylative coupling reaction using Tert-butyl N-[(4-iodophenyl)methyl]carbamate as a key intermediate. This green chemistry approach enabled the efficient construction of C-C bonds under mild conditions, offering a sustainable route to structurally diverse bioactive molecules.
In conclusion, Tert-butyl N-[(4-iodophenyl)methyl]carbamate (CAS: 189132-01-2) continues to play a pivotal role in contemporary chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its favorable physicochemical properties, makes it an invaluable tool for drug discovery. Future research directions may focus on expanding its applications in targeted drug delivery systems and the development of next-generation bioconjugates.
189132-01-2 (Tert-butyl N-[(4-iodophenyl)methyl]carbamate) 関連製品
- 263351-43-5(Tert-Butyl 3-iodobenzylcarbamate)
- 1805687-90-4(3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one)
- 1909320-32-6(1-benzylpiperidine-3-thiol hydrochloride)
- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)
- 2138253-72-0(5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)
- 1804683-09-7(Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)
- 2138205-30-6(5-bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-1H-1,2,4-triazol-3-amine)
- 1697520-47-0(2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione)
- 402-15-3(2-hydroxy-4-(trifluoromethyl)benzamide)
- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)
